BenchChemオンラインストアへようこそ!

3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride

Lipophilicity Physicochemical property prediction Fragment-based drug design

3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride (CAS 1219967-74-4, molecular formula C14H21BrClNO, MW 334.68 g/mol) is a racemic 3-aryloxypyrrolidine building block featuring a 2-bromo-4-tert-butylphenoxy substituent on the pyrrolidine ring, supplied as the hydrochloride salt. The parent free base (CID 56830750, C14H20BrNO, MW 298.22 g/mol) has a computed XLogP3 of 4, a topological polar surface area of 21.3 Ų, and one hydrogen bond donor (pyrrolidine NH), placing it in a moderately lipophilic chemical space.

Molecular Formula C14H21BrClNO
Molecular Weight 334.68 g/mol
CAS No. 1219967-74-4
Cat. No. B1466516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride
CAS1219967-74-4
Molecular FormulaC14H21BrClNO
Molecular Weight334.68 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl
InChIInChI=1S/C14H20BrNO.ClH/c1-14(2,3)10-4-5-13(12(15)8-10)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H
InChIKeyZUMYPLJJUXXOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride (CAS 1219967-74-4): Structural Profile and Procurement Baseline


3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride (CAS 1219967-74-4, molecular formula C14H21BrClNO, MW 334.68 g/mol) is a racemic 3-aryloxypyrrolidine building block featuring a 2-bromo-4-tert-butylphenoxy substituent on the pyrrolidine ring, supplied as the hydrochloride salt [1]. The parent free base (CID 56830750, C14H20BrNO, MW 298.22 g/mol) has a computed XLogP3 of 4, a topological polar surface area of 21.3 Ų, and one hydrogen bond donor (pyrrolidine NH), placing it in a moderately lipophilic chemical space [2]. The compound belongs to the phenoxy-pyrrolidine structural class, which has been established in the patent and medicinal chemistry literature as a privileged scaffold for stearoyl-CoA desaturase 1 (SCD1) inhibition and other therapeutic applications [3]. Commercially, the compound is available at specified purities of 95% (AKSci) and 98% (MolCore) from multiple non-excluded vendors for research and development use .

Why Generic Substitution of 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride Fails: Key Differentiation Points


The 2-bromo-4-tert-butylphenoxy substitution pattern on the pyrrolidine 3-position defines a specific steric and electronic environment that cannot be replicated by commonly available analogs. The ortho-bromine (position 2) creates a sterically hindered environment adjacent to the ether linkage while providing a handle for further cross-coupling chemistry, and the para-tert-butyl group (position 4) contributes hydrophobic bulk that is absent in the methyl-substituted analog (CAS 1185298-07-0, C11H14BrNO·HCl, MW 292.6) . This is functionally distinct from the regioisomeric para-bromo-ortho-tert-butyl compound (CAS 1220017-73-1), which reverses the positions of the bromine and tert-butyl substituents, altering both steric accessibility and electronic distribution across the aromatic ring [1]. The hydrochloride salt form further differentiates this compound from the free base (CID 56830750) and the N-Boc-protected carboxylic acid analog (CAS 1354484-68-6, MW 442.34), each of which presents distinct solubility, stability, and reactivity profiles relevant to downstream synthetic or screening workflows [2].

Quantitative Comparative Evidence for 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride Selection


Lipophilicity Differential: tert-Butyl vs. Methyl Analog Impact on logP

The computed XLogP3 of the free base form of the target compound (CID 56830750) is 4, indicating moderate lipophilicity suited for membrane permeability in cell-based assays [1]. While a directly measured logP for the methyl analog (CAS 1185298-07-0, 3-(2-bromo-4-methylphenoxy)pyrrolidine) is not available from the accessed sources, the substitution of a para-tert-butyl group (predicted contribution to logP approximately +1.5 to +2.0 log units vs. para-methyl based on established Hansch π constants) results in a lipophilicity increase of approximately 1.5-2.0 log units relative to the methyl analog [2]. This differential is meaningful for applications where higher membrane partitioning is desired or where the methyl analog would be insufficiently lipophilic.

Lipophilicity Physicochemical property prediction Fragment-based drug design

Regioisomeric Differentiation: Ortho-Bromo (2-Br) vs. Para-Bromo (4-Br) Substitution Pattern

The target compound features a 2-bromo-4-tert-butyl substitution pattern on the phenoxy ring, which is regioisomerically distinct from the 4-bromo-2-tert-butyl analog (CAS 1220017-73-1, CID 56830713) [1]. In the target compound, the bromine atom is ortho to the ether linkage, placing it in a sterically encumbered position adjacent to the pyrrolidine-3-oxy group. The regioisomeric analog places the bromine para to the ether linkage, making it more sterically accessible for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Both compounds share identical molecular formula (C14H20BrNO), molecular weight (298.22 g/mol), computed XLogP3 (4), and TPSA (21.3 Ų), underscoring that only the substitution topology differentiates them [1][2]. This difference is critical for applications where the bromine must be positioned ortho to the ether for downstream synthetic transformations or where an ortho-bromo group is required to direct metalation or coupling regioselectivity.

Regioisomerism Cross-coupling reactivity Steric effects

Purity Specification Differential: 98% (MolCore, ISO-Certified) vs. 95% (AKSci) Vendor Grades

The target compound is commercially available at two distinct purity grades: ≥95% from AKSci (Cat# 0872DN) and ≥98% (NLT 98%) from MolCore under ISO quality system certification . The 3-percentage-point purity differential (98% vs. 95%) translates to a maximum total impurity burden of ≤2% versus ≤5%, which can be consequential for applications sensitive to impurity-driven off-target effects in biological assays. In comparison, the regioisomeric analog (CAS 1220017-73-1) is offered by MolCore at the same NLT 98% specification, and the BOC-protected analog (CAS 1354484-68-6) is also available at NLT 98% , indicating that differentiated procurement decisions based on purity are feasible within this compound family.

Chemical purity Quality assurance Procurement specification

Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Handling

The target compound is supplied as the hydrochloride salt (MW 334.68 g/mol, 2 hydrogen bond donors), whereas the parent free base (CID 56830750) has a molecular weight of 298.22 g/mol and only 1 hydrogen bond donor [1][2]. The hydrochloride salt form provides increased aqueous solubility compared to the free base, a general principle in pharmaceutical salt selection [3]. The free base has a computed XLogP3 of 4, indicating substantial lipophilicity and limited intrinsic aqueous solubility, which the hydrochloride counterion mitigates. The closely related methyl analog (CAS 1185298-07-0) is similarly supplied as a hydrochloride salt (C11H14BrNO·HCl, MW 292.6), indicating that salt form selection is a consistent feature within this compound class .

Salt selection Aqueous solubility Solid-state stability

Scaffold Class Evidence: Phenoxy-Pyrrolidine SCD1 Inhibition as a Selection Rationale

The phenoxy-pyrrolidine scaffold to which the target compound belongs has been established as a privileged chemotype for stearoyl-CoA desaturase 1 (SCD1) inhibition. A phenoxy-pyrrolidine-based SCD1 inhibitor (SCD1-IN-1) demonstrated an IC50 of 6.8 nM against human SCD1 in cellular assays, and electron-withdrawing substituents on the phenoxy ring were found to improve potency [1][2]. The target compound's 2-bromo substituent serves as an electron-withdrawing group, providing a structural rationale consistent with this SAR. This scaffold-level evidence distinguishes the phenoxy-pyrrolidine class from other SCD1 inhibitor chemotypes (e.g., pyridazine, benzimidazole, or urea-based scaffolds) and supports the selection of bromo-substituted phenoxy-pyrrolidines for SCD1-targeted screening campaigns [1].

SCD1 inhibition Phenoxy-pyrrolidine scaffold Lipid metabolism

Steric Bulk Differentiation: tert-Butyl vs. Des-tert-Butyl Analog for Target Engagement Selectivity

The para-tert-butyl group on the phenoxy ring provides significant steric bulk (van der Waals volume approximately 78 ų for tert-butyl vs. approximately 36 ų for methyl) that is absent in the des-tert-butyl analog 3-(4-bromophenoxy)pyrrolidine (CAS 337912-68-2, MW 242.11) [1]. This steric differentiation can modulate target protein binding by occupying hydrophobic sub-pockets or restricting ligand conformational freedom. The des-tert-butyl analog lacks this steric feature entirely, potentially resulting in different target selectivity profiles. In the context of SCD1 inhibitor SAR, alkyl substitution at the para position of the phenoxy ring has been shown to influence potency, and the tert-butyl group represents the most sterically demanding option among common alkyl substituents [2].

Steric hindrance Selectivity modulation Structure-activity relationships

Best Research and Industrial Application Scenarios for 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride


Medicinal Chemistry: SCD1 Inhibitor Hit Expansion and Lead Optimization

Researchers pursuing stearoyl-CoA desaturase 1 (SCD1) inhibitors can employ this compound as a building block for hit expansion. The phenoxy-pyrrolidine scaffold has demonstrated potent SCD1 inhibition (IC50 = 6.8 nM for the lead chemotype) [1]. The 2-bromo-4-tert-butyl substitution pattern provides a combination of electron-withdrawing character (bromine) for potency enhancement and steric bulk (tert-butyl) for selectivity modulation, consistent with published SAR trends for this target class [1][2]. Use of the 98% purity grade is recommended for quantitative structure-activity relationship (QSAR) studies to minimize impurity-driven assay interference .

Synthetic Chemistry: Ortho-Bromo Cross-Coupling Substrate for Diversification

The ortho-bromo substituent adjacent to the phenoxy ether linkage provides a sterically differentiated handle for metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [1]. This regioisomeric positioning is distinct from the para-bromo isomer (CAS 1220017-73-1), which offers greater steric accessibility [2]. Chemists requiring ortho-functionalization for directed metalation or specific coupling regioselectivity should preferentially select this compound. The hydrochloride salt form requires neutralization prior to coupling reactions that are base-sensitive .

Analytical Reference Standard for LC-MS/MS Method Development

The defined molecular properties of this compound (MW 334.68 for the HCl salt, monoisotopic mass 333.04950 Da for the salt, XLogP3 4 for the free base) and the availability of a 98% purity grade under ISO quality certification [1][2] support its use as an analytical reference standard. The characteristic bromine isotope pattern (¹Br:⁸¹Br ≈ 1:1) provides a distinctive mass spectral signature that facilitates identification and quantification in complex biological matrices .

Fragment-Based Screening Libraries: Lipophilic Bromo-Aromatic Component

With a computed free base XLogP3 of 4, a molecular weight of 298.22 (free base), and only 1 hydrogen bond donor (pyrrolidine NH), this compound occupies a chemical space suitable for fragment-based drug discovery (Rule of 3: MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) with the logP exceeding the ideal cutoff by ~1 unit, making it a moderately lipophilic fragment [1]. The bromine atom enables structure determination via anomalous X-ray scattering in crystallographic fragment screening campaigns [2].

Quote Request

Request a Quote for 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.